molecular formula C15H14N2O3 B11535347 8-(2-furyl)-3,3-dimethyl-6-oxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

8-(2-furyl)-3,3-dimethyl-6-oxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11535347
M. Wt: 270.28 g/mol
InChI Key: HDJJODXNYLJCBX-UHFFFAOYSA-N
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Description

8-(2-furyl)-3,3-dimethyl-6-oxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that features a fused pyrano-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-furyl)-3,3-dimethyl-6-oxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chloro-4-(2-furyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile with hydrazine hydrate and thioglycolic acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-(2-furyl)-3,3-dimethyl-6-oxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are studied for their interactions with various biological targets, which could lead to the development of new pharmaceuticals.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic effects. They have been explored as candidates for treating diseases such as cancer, due to their ability to interfere with specific molecular pathways.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 8-(2-furyl)-3,3-dimethyl-6-oxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-furyl)-3,3-dimethyl-6-oxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
  • 2-chloro-4-(2-furyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 8-(2-furyl)-3,3-dimethyl-6-oxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is unique due to its specific substitution pattern and the presence of both furan and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

8-(furan-2-yl)-3,3-dimethyl-6-oxo-4,7-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C15H14N2O3/c1-15(2)6-9-10(7-16)14(18)17-13(11(9)8-20-15)12-4-3-5-19-12/h3-5H,6,8H2,1-2H3,(H,17,18)

InChI Key

HDJJODXNYLJCBX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)NC(=C2CO1)C3=CC=CO3)C#N)C

Origin of Product

United States

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